molecular formula C7H5ClF3NO B1304661 3-Chloro-4-(trifluoromethoxy)aniline CAS No. 64628-73-5

3-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1304661
CAS No.: 64628-73-5
M. Wt: 211.57 g/mol
InChI Key: ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(trifluoromethoxy)aniline involves the reaction of 3-chloroaniline with trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethoxy)aniline is unique due to the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Biological Activity

3-Chloro-4-(trifluoromethoxy)aniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to an aniline structure. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antimicrobial properties, and potential neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a fluoro derivative of embelin, which shares structural similarities with this compound, exhibited significant anti-cancer activity in melanoma cell lines. The MTT assay demonstrated that these derivatives had improved potency compared to their non-fluorinated counterparts, suggesting that the trifluoromethoxy group may confer similar benefits to this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on various aniline derivatives, compounds with similar structural features showed promising activity against Mycobacterium tuberculosis. The presence of halogen substituents was correlated with increased efficacy, indicating that this compound might exhibit comparable antimicrobial effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that:

  • Trifluoromethoxy Group : Enhances potency against targets such as 5-hydroxytryptamine (5-HT) uptake and may improve binding affinity to specific enzymes.
  • Chloro Substitution : The presence of chlorine in the para position has been linked to increased cytotoxicity in certain cancer cell lines .

Case Studies

  • Cardioprotective Effects : In cardiomyocyte models, derivatives similar to this compound have been shown to protect against doxorubicin-induced toxicity. Compounds with trifluoromethyl substitutions exhibited enhanced cell viability compared to controls, suggesting potential therapeutic applications in cardioprotection .
  • Neuroprotective Potential : Some studies have suggested that compounds with similar structures may modulate neuroinflammatory pathways, indicating a possible role in neuroprotection. This aligns with findings that highlight the importance of trifluoromethyl groups in enhancing bioactivity against neurodegenerative conditions .

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Reports indicate potential respiratory irritations and long-term exposure risks associated with high dust concentrations of this compound. Safety data sheets emphasize the need for caution when handling this chemical due to its irritative properties .

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378742
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-73-5
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 2
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 3
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 4
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 5
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 6
3-Chloro-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.